molecular formula C22H24N2O2S B11361821 2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide

Cat. No.: B11361821
M. Wt: 380.5 g/mol
InChI Key: UYPJKDWJXOBWGI-UHFFFAOYSA-N
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Description

2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a thiazole ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where 2,6-dimethylphenol reacts with an appropriate halide.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the amine group of the thiazole derivative reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and thiazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The phenoxy and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halides and nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or sulfoxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in organic synthesis and material science.

Biology

In biological research, the compound’s structural features may enable it to interact with biological macromolecules, potentially serving as a ligand in biochemical assays or as a probe in molecular biology studies.

Medicine

The compound’s potential pharmacological properties could be explored for drug development. Its ability to interact with specific molecular targets might make it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with enzymes or receptors, modulating their activity. The phenoxy and thiazole groups could play crucial roles in binding to these molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,6-dimethylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide stands out due to its unique combination of functional groups. The presence of both a thiazole ring and a phenoxy group provides distinct chemical reactivity and potential biological activity, making it a valuable compound for diverse scientific research and industrial applications.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide

InChI

InChI=1S/C22H24N2O2S/c1-15-7-9-18(10-8-15)22-24-19(14-27-22)11-12-23-20(25)13-26-21-16(2)5-4-6-17(21)3/h4-10,14H,11-13H2,1-3H3,(H,23,25)

InChI Key

UYPJKDWJXOBWGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

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